Superior Enantiomeric Purity from Optimized Synthesis Route
A comparative analysis of synthetic routes shows that the patented 5-step process for producing (S)-(tetrahydrofuran-3-yl)hydrazine from the racemate provides a substantial advantage in enantiomeric purity and process safety over traditional methods. Older routes using toxic reagents like methyl hydrazine, 1,4-dioxane, and diethyl azodicarboxylate (DEAD) are not only hazardous for large-scale operations but can also compromise stereochemical integrity . The improved process is designed to yield substantially pure (S)-enantiomer .
| Evidence Dimension | Synthesis Process Safety and Scalability |
|---|---|
| Target Compound Data | 5-step process avoiding toxic reagents (methyl hydrazine, 1,4-dioxane, DEAD) |
| Comparator Or Baseline | Prior art processes using hazardous reagents and lengthy procedures |
| Quantified Difference | Reduced number of process steps, shorter reaction times, and elimination of hazardous reagents |
| Conditions | Commercial-scale production of (S)-(tetrahydrofuran-3-yl)hydrazine |
Why This Matters
This differentiation in process chemistry directly impacts procurement by ensuring a reliable, scalable, and safer supply of the high-purity chiral intermediate, which is critical for downstream pharmaceutical manufacturing.
- [1] WO2016021192A1. Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. View Source
